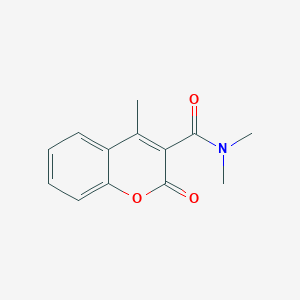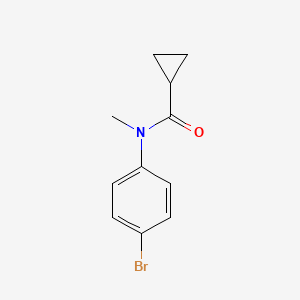
N-Benzylpyridine-3-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylpyridine-3-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZPAA and is synthesized by the reaction of benzylamine with pyridine-3-carboxylic acid, followed by acetylation.
Mécanisme D'action
The mechanism of action of N-Benzylpyridine-3-acetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. It has also been suggested that N-Benzylpyridine-3-acetamide may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N-Benzylpyridine-3-acetamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to exhibit potent inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzylpyridine-3-acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal lab conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and may require special handling.
Orientations Futures
There are several future directions for research on N-Benzylpyridine-3-acetamide. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer’s disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another area of interest is the synthesis of analogs of N-Benzylpyridine-3-acetamide with improved pharmacological properties. Finally, the use of this compound in material science applications, such as the synthesis of novel polymers, is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-Benzylpyridine-3-acetamide involves a three-step process. The first step is the reaction of benzylamine with pyridine-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The second step involves the removal of the N-protecting group using an acid such as hydrochloric acid. The final step is the acetylation of the amine group using acetic anhydride and a base such as triethylamine.
Applications De Recherche Scientifique
N-Benzylpyridine-3-acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to exhibit potent inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer’s disease.
Propriétés
IUPAC Name |
N-benzyl-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(9-13-7-4-8-15-10-13)16-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUVWAAHMKQPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)


![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)

![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)


![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)


![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)
